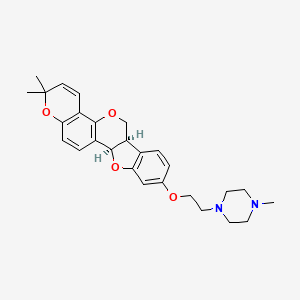

Antitumor agent-106

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32N2O4 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

1-[2-[[(2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-yl]oxy]ethyl]-4-methylpiperazine |

InChI |

InChI=1S/C27H32N2O4/c1-27(2)9-8-20-23(33-27)7-6-21-25(20)31-17-22-19-5-4-18(16-24(19)32-26(21)22)30-15-14-29-12-10-28(3)11-13-29/h4-9,16,22,26H,10-15,17H2,1-3H3/t22-,26-/m0/s1 |

InChI Key |

FMRJJPDZXWJQRX-NVQXNPDNSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of ADG106 in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ADG106, a novel agonistic antibody, and its mechanism of action in the activation of T-cells. It consolidates preclinical and clinical data, outlines detailed experimental methodologies, and visualizes key pathways and processes to offer a clear understanding of its function for professionals in the field of oncology and immunotherapy.

Introduction to ADG106 and its Target: CD137 (4-1BB)

ADG106 is a fully human, agonistic monoclonal IgG4 antibody developed for the treatment of advanced solid tumors and non-Hodgkin's lymphoma[1][2]. It is engineered to target CD137, also known as 4-1BB, a key costimulatory receptor and a member of the tumor necrosis factor receptor superfamily (TNFRSF)[3][4]. CD137 is primarily expressed on activated T-cells (both CD4+ and CD8+), as well as on other immune cells such as natural killer (NK) cells[3]. The activation of CD137 signaling is a critical driver for robust and long-lasting T-cell proliferation, survival, and anti-tumor activity.

Unlike first-generation CD137 agonists that faced challenges with dose-limiting toxicities, particularly hepatotoxicity, ADG106 is designed for a more favorable safety profile by targeting a unique epitope and employing a specific mechanism of action.

Core Mechanism of Action: A Dual, Crosslinking-Dependent Approach

The mechanism of ADG106 is multifaceted, centered on conditional, crosslinking-dependent agonism and blockade of the natural ligand interaction.

Binding and Specificity: ADG106 binds to a unique and conserved epitope on the CD137 receptor that is cross-reactive across multiple species, including human, monkey, and mouse. This binding site overlaps with that of the natural CD137 ligand (CD137L), enabling ADG106 to act as a ligand-blocking antibody. A key characteristic is its specificity for activated T-cells; ADG106 effectively binds to activated CD4+ and CD8+ T-cells while exhibiting no binding to their naive counterparts.

FcγRIIB-Mediated Crosslinking: The agonistic activity of ADG106 is critically dependent on crosslinking mediated by the Fc gamma receptor IIB (FcγRIIB). This means that ADG106 only activates CD137 signaling when it simultaneously binds to a CD137-expressing T-cell and an FcγRIIB-expressing cell (such as a B cell, monocyte, or certain tumor cells). This conditional activation mechanism is designed to concentrate its immune-stimulating effects within the tumor microenvironment, where such crosslinking is more likely to occur, thereby minimizing systemic, off-target activation and associated toxicities.

Downstream Signaling and T-Cell Response: Upon successful crosslinking, ADG106 triggers the clustering of CD137 receptors on the T-cell surface. This initiates an intracellular signaling cascade primarily through the nuclear factor κB (NF-κB) pathway. Activation of this pathway results in a potent costimulatory signal that enhances T-cell function in several ways:

-

Increased Proliferation: It significantly boosts the proliferation of both CD8+ and CD4+ T-cells.

-

Enhanced Cytokine Production: It leads to a marked increase in the secretion of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).

-

Augmented Cytotoxic Activity: It enhances the tumor-killing capacity of cytotoxic T-cells.

-

Memory Formation: It promotes the development of a durable, antigen-specific memory T-cell response.

Preclinical studies confirm that this mechanism leads to dose-dependent tumor growth suppression and increased infiltration of CD8+ and CD4+ T-cells into the tumor.

Figure 1: ADG106 signaling pathway via FcγRIIB-mediated crosslinking.

Quantitative Data Summary

The following tables summarize the key quantitative metrics characterizing the binding and activity of ADG106 from preclinical studies.

Table 1: Binding Affinity (KD) of ADG106 to CD137

| Target Species | Recombinant Protein | Equilibrium Dissociation Constant (KD) | Citation |

| Human | CD137 Extracellular Domain | 3.73 nM | |

| Cynomolgus Monkey | CD137 Extracellular Domain | 4.77 nM | |

| Rat | CD137 Extracellular Domain | 14.7 nM | |

| Mouse | CD137 Extracellular Domain | 21.5 nM |

Table 2: Binding Potency (EC50) of ADG106 to Activated Human T-Cells

| T-Cell Subset | Measurement | EC50 Value Range (nM) | Citation |

| Activated CD4+ T-Cells | Cell Surface Binding | 0.158 - 0.258 | |

| Activated CD8+ T-Cells | Cell Surface Binding | 0.193 - 0.291 |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of ADG106.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the equilibrium dissociation constant (KD) of ADG106 binding to recombinant CD137.

-

Methodology:

-

Recombinant extracellular domains of human and cynomolgus monkey CD137 were immobilized on a sensor chip.

-

ADG106 was prepared in a series of concentrations and flowed over the chip surface.

-

Association and dissociation rates were measured in real-time.

-

The resulting sensorgrams were analyzed using a 1:1 binding model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Flow Cytometry for T-Cell Binding

-

Objective: To confirm the binding of ADG106 to activated primary human T-cells and determine the EC50.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

-

T-cells were activated in vitro.

-

Activated CD4+ and CD8+ T-cells were incubated with serial dilutions of ADG106.

-

Binding was detected using a fluorescently labeled secondary antibody.

-

The mean fluorescence intensity (MFI) was measured by flow cytometry.

-

EC50 values were calculated by plotting MFI against ADG106 concentration and fitting the data to a four-parameter logistic curve.

-

NF-κB Reporter Gene Assay

-

Objective: To demonstrate the FcγRIIB-crosslinking-dependent agonistic activity of ADG106.

-

Methodology:

-

A Jurkat reporter cell line, engineered to express human CD137 and an NF-κB-luciferase reporter gene, was utilized.

-

CHO-K1 cells engineered to express human FcγRIIB were used as crosslinking cells.

-

The Jurkat reporter cells were co-cultured with the FcγRIIB-expressing CHO-K1 cells.

-

The co-culture was incubated with serially diluted ADG106 or an isotype control antibody for 6 hours.

-

Activation of the NF-κB pathway was quantified by measuring the bioluminescence produced by the luciferase reporter enzyme.

-

Figure 2: Workflow for the NF-κB reporter gene assay.

T-Cell Proliferation and IFN-γ Secretion Assays

-

Objective: To measure the functional consequence of ADG106-mediated CD137 agonism on primary T-cells.

-

Methodology:

-

Human CD8+ T-cells were isolated from healthy donors.

-

96-well plates were pre-coated with a suboptimal concentration of anti-CD3 antibody (1 µg/mL) to provide a primary T-cell receptor signal.

-

The isolated T-cells were cultured in these wells with serially diluted ADG106 for 96 hours.

-

For Proliferation: T-cell proliferation was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

For Cytokine Release: The cell culture supernatant was collected, and the concentration of secreted IFN-γ was measured by a standard Enzyme-Linked Immunosorbent Assay (ELISA).

-

Conclusion

ADG106 activates T-cells through a well-defined and safety-oriented mechanism of action. By selectively binding to CD137 on activated T-cells and requiring FcγRIIB-mediated crosslinking for its agonistic function, it provides a powerful costimulatory signal that enhances T-cell proliferation and effector functions, primarily via the NF-κB pathway. This conditional activation localizes its activity, distinguishing it from earlier CD137 agonists and offering a promising therapeutic window. The robust preclinical data, supported by detailed in vitro and in vivo characterization, establish a strong foundation for its ongoing clinical development in cancer immunotherapy.

References

- 1. ADG106 - Adagene [adagene.com]

- 2. Adagene Presents Clinical Data from NEObody™ Program, ADG106, Anti-CD137 Agonist, in an Abstract at ASCO 2021 Annual Meeting – Adagene Inc. [investor.adagene.com]

- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1b/2 study of ADG106, a 4-1BB/CD137 agonist, in combination with toripalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

MX-106: A Selective Survivin Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a compelling target in oncology due to its dual role in promoting cell division and preventing apoptosis, and its high expression in cancerous tissues compared to normal adult tissues. MX-106 is a novel small-molecule inhibitor designed to selectively target survivin, representing a promising therapeutic strategy. This document provides a comprehensive technical overview of MX-106, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction to Survivin and its Role in Cancer

Survivin, encoded by the BIRC5 gene, is a unique protein that functions as a critical regulator of both cell survival and mitosis.[1][2] It is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis during cell division.[1] Additionally, survivin directly inhibits caspase activity, thereby blocking the intrinsic pathway of apoptosis.[3][4] Its overexpression in a wide range of human cancers is strongly correlated with aggressive disease, resistance to therapy, and poor patient prognosis, making it an attractive target for cancer drug development.

MX-106: A Selective Survivin Inhibitor

MX-106 is a small molecule developed as a selective inhibitor of survivin. It belongs to a series of compounds based on a hydroxyquinoline scaffold. Preclinical studies have demonstrated that MX-106 and its analogs exhibit potent anti-proliferative activity across various cancer cell lines. The primary mechanism of action of MX-106 is the selective suppression of survivin expression, leading to cell cycle arrest and induction of apoptosis in cancer cells.

Data Presentation

In Vitro Efficacy: Cytotoxic Activity of MX-106 and its Analogs

The anti-proliferative activity of MX-106 and its more potent analog, 12b, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cancer Cell Line | Cancer Type | Average IC50 (µM) |

| MX-106 | Melanoma, Breast, Ovarian | Various | 2.0 |

| Analog 12b | Melanoma, Breast, Ovarian | Various | 1.4 |

Table 1: In vitro cytotoxic activity of MX-106 and its analog 12b across a panel of cancer cell lines.

In Vivo Efficacy: Preclinical Tumor Models

The anti-tumor efficacy of MX-106 and its analogs has been demonstrated in preclinical xenograft models.

| Compound | Animal Model | Cancer Type | Key Findings |

| MX-106 | Human A375 melanoma xenograft | Melanoma | Effectively suppressed tumor growth and strongly induced apoptosis in tumor tissues. |

| MX-106 | Orthotopic ovarian cancer mouse model | Ovarian Cancer | Efficiently inhibited primary tumor growth in ovaries and metastasis to multiple peritoneal organs. |

| Analog 12b | Human A375 melanoma xenograft | Melanoma | Effectively inhibited tumor growth. |

| Analog 12b | Orthotopic ovarian cancer mouse model | Ovarian Cancer | Highly efficacious in suppressing both primary tumor growth and metastasis. |

Table 2: Summary of in vivo preclinical studies of MX-106 and its analog 12b.

Signaling Pathways and Experimental Workflows

Survivin Signaling Pathway

The following diagram illustrates the dual role of survivin in inhibiting apoptosis and promoting mitosis, the key pathways targeted by MX-106.

Experimental Workflow for Evaluating MX-106

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a survivin inhibitor like MX-106.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effects of MX-106 on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MX-106 stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of MX-106 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of MX-106. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Objective: To determine the effect of MX-106 on the expression levels of survivin and apoptosis-related proteins.

Materials:

-

Cancer cells treated with MX-106

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-survivin, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with MX-106 at the desired concentrations for the specified time.

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control (e.g., β-actin) to normalize the protein expression levels.

Animal Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of MX-106.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

MX-106 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MX-106 (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of MX-106.

Conclusion

MX-106 is a promising selective survivin inhibitor with demonstrated preclinical anti-cancer activity both in vitro and in vivo. Its mechanism of action, targeting a key protein involved in both cell proliferation and survival, provides a strong rationale for its continued development as a novel cancer therapeutic. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the potential of MX-106 and similar targeted therapies.

References

In-Depth Technical Guide: The Core Mechanism of RNA Synthesis Inhibition by TAS-106

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-106, a novel nucleoside analog identified as 3'-C-ethynylcytidine, has demonstrated significant antitumor activity in preclinical and clinical studies. Its primary mechanism of action is the potent inhibition of RNA synthesis, a critical process for the survival and proliferation of cancer cells. This in-depth technical guide elucidates the core mechanism of TAS-106, detailing its intracellular activation, its direct interaction with RNA polymerases, and the subsequent cellular signaling pathways leading to apoptosis. This document provides a comprehensive resource, including detailed experimental protocols and quantitative data, to support further research and development in the field of oncology.

Introduction

Cancer is characterized by uncontrolled cell growth and proliferation, processes heavily reliant on the synthesis of macromolecules, including RNA. The three major types of RNA polymerases—I, II, and III—are responsible for the transcription of ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA) and other small RNAs, respectively. The coordinated action of these enzymes is essential for protein synthesis and, consequently, for cell growth and division. Due to their central role, RNA polymerases represent a compelling target for anticancer therapies.

TAS-106 (3'-C-ethynylcytidine) is a cytidine analog designed to target and inhibit these crucial enzymes.[1][2] Preclinical studies have demonstrated its broad-spectrum antitumor activity against various human cancer cell lines and in xenograft models.[1][3] Clinical trials have further explored its therapeutic potential, both as a monotherapy and in combination with other chemotherapeutic agents. This guide provides a detailed examination of the molecular mechanisms underpinning the anticancer effects of TAS-106.

Mechanism of Action

The inhibitory action of TAS-106 on RNA synthesis is a multi-step process that begins with its cellular uptake and culminates in the induction of programmed cell death.

Cellular Uptake and Intracellular Activation

As a nucleoside analog, TAS-106 is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to be converted into its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). This conversion is a critical step for its pharmacological activity.

Competitive Inhibition of RNA Polymerases I, II, and III

Downstream Signaling: RNase L Activation and Apoptosis

The widespread inhibition of RNA synthesis triggers a cellular stress response. One of the key downstream events is the activation of the endoribonuclease RNase L. The precise mechanism linking RNA polymerase inhibition to RNase L activation is not fully elucidated but is thought to involve the accumulation of aberrant RNA species or the disruption of cellular RNA homeostasis.

Activated RNase L degrades various cellular RNAs, including ribosomal RNA. This widespread RNA degradation further disrupts protein synthesis and contributes to the induction of apoptosis. The apoptotic cascade is executed through the activation of caspases, particularly caspase-3, which is a key effector of programmed cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of TAS-106 and a general workflow for its experimental evaluation.

References

- 1. 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

LS-106: A Fourth-Generation EGFR Inhibitor Targeting the C797S Mutation in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily driven by the C797S mutation, presents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). LS-106 is a novel, fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. This document provides a comprehensive technical overview of the preclinical data, mechanism of action, and experimental methodologies related to LS-106, intended for researchers, scientists, and drug development professionals. Preclinical studies have demonstrated the potent and selective activity of LS-106 against EGFR triple mutations, including EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S, both in vitro and in vivo.

Introduction to EGFR C797S-Mediated Resistance

Third-generation EGFR TKIs, such as osimertinib, have revolutionized the treatment of NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. However, a significant portion of patients eventually develop resistance to these therapies. The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, C797S, which is estimated to account for 10% to 26% of osimertinib resistance cases.[1] The cysteine at position 797 is the covalent binding site for third-generation irreversible inhibitors. Its substitution with serine prevents this covalent bond formation, thereby rendering the inhibitors ineffective.[1] This has created an urgent need for the development of fourth-generation EGFR TKIs that can effectively target the C797S mutation.

LS-106: Mechanism of Action and Preclinical Efficacy

LS-106 is a novel small molecule inhibitor that has shown significant promise in overcoming EGFR C797S-mediated resistance.[1][2]

Biochemical Potency

In cell-free kinase assays, LS-106 demonstrated potent inhibitory activity against clinically relevant EGFR triple mutations.[2] It was found to be more potent than osimertinib against these resistant forms.

Table 1: In Vitro Kinase Inhibitory Activity of LS-106

| EGFR Mutant Kinase | LS-106 IC50 (nmol/L) |

| EGFR19del/T790M/C797S | 2.4 |

| EGFRL858R/T790M/C797S | 3.1 |

| EGFRL858R/T790M | 7.3 |

| Wild-type EGFR | Comparable to osimertinib |

Cellular Activity

LS-106 has been shown to effectively inhibit the proliferation of engineered cell lines expressing EGFR C797S triple mutations and induce apoptosis.

Table 2: Cellular Activity of LS-106

| Cell Line | EGFR Mutation Status | LS-106 Effect | Quantitative Data |

| BaF3 | EGFR19del/T790M/C797S | Inhibition of proliferation | IC50 = 90 nM |

| BaF3 | EGFRL858R/T790M/C797S | Inhibition of proliferation | IC50 = 120 nM |

| BaF3 | EGFR19del/T790M/C797S | Apoptosis induction | 65% at 100 nmol/L, 77% at 300 nmol/L |

| PC-9-OR | EGFR19del/T790M/C797S | Apoptosis induction | 41% at 100 nmol/L, 47% at 300 nmol/L |

In Vivo Antitumor Activity

Oral administration of LS-106 led to significant tumor regression in a xenograft model using PC-9-OR cells, which harbor the EGFR19del/T790M/C797S mutation.

Table 3: In Vivo Efficacy of LS-106 in PC-9-OR Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| LS-106 | 30 | 83.5% |

| LS-106 | 60 | 136.6% |

Signaling Pathway Inhibition

LS-106 exerts its antitumor effects by inhibiting the autophosphorylation of the mutant EGFR, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/RAF/MEK/ERK and PI3K/AKT pathways.

Caption: EGFR signaling pathway and the inhibitory action of LS-106.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of LS-106.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the concentration of LS-106 required to inhibit the enzymatic activity of mutant EGFR kinases by 50% (IC50).

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant mutant EGFR kinases (e.g., EGFR19del/T790M/C797S) are prepared in a kinase reaction buffer. LS-106 is serially diluted to a range of concentrations. ATP and a suitable peptide substrate are also prepared.

-

Kinase Reaction: The mutant EGFR kinase is pre-incubated with the various concentrations of LS-106 in a 96- or 384-well plate. The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of product generated (e.g., ADP) is quantified using a detection reagent, such as the ADP-Glo™ Kinase Assay, which produces a luminescent signal proportional to kinase activity.

-

Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the log concentration of LS-106 to determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of LS-106 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: BaF3 or PC-9-OR cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with increasing concentrations of LS-106 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

CCK-8 Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a colored formazan product.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Generation of PC-9-OR (EGFR19del/T790M/C797S) Cell Line

The PC-9-OR cell line, which is resistant to osimertinib, was generated from the parental PC-9 cell line (EGFR19del) using CRISPR/Cas9 gene-editing technology.

Caption: Workflow for generating the PC-9-OR cell line using CRISPR/Cas9.

Methodology:

-

Design of CRISPR/Cas9 Components: A single guide RNA (sgRNA) is designed to target the specific genomic locus in exon 20 of the EGFR gene where the C797S mutation is to be introduced. A single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired C797S mutation is also synthesized.

-

Transfection: The parental PC-9 cells are co-transfected with the Cas9 nuclease, the designed sgRNA, and the ssODN donor template.

-

Selection and Clonal Isolation: Transfected cells are selected, and single-cell clones are isolated and expanded.

-

Verification: The genomic DNA of the expanded clones is sequenced to confirm the successful introduction of the C797S mutation.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of LS-106 in a living organism.

Methodology:

-

Cell Implantation: PC-9-OR cells are harvested and suspended in a suitable medium (e.g., a mixture of medium and Matrigel). The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: The tumor volume is monitored regularly by measuring the length and width of the tumor with calipers.

-

Drug Administration: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. LS-106 is administered orally at different doses (e.g., 30 and 60 mg/kg) daily for a defined period. The control group receives a vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for LS-106. The development of this compound appears to be in the preclinical stage. Other fourth-generation EGFR TKIs targeting the C797S mutation, such as BLU-945, have entered clinical development.

Conclusion

LS-106 is a promising fourth-generation EGFR inhibitor that has demonstrated potent and selective activity against the clinically important C797S resistance mutation in NSCLC. The preclinical data strongly support its further development as a potential therapeutic option for patients who have progressed on third-generation EGFR TKIs. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of LS-106 and other novel EGFR inhibitors.

References

DTT-106: A Potent and Selective PI3K/AKT/mTOR Pathway Inhibitor for Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "DTT-106" appears to be in the early stages of development, and as such, there is a limited amount of publicly available, peer-reviewed data. This guide synthesizes the available information and presents representative data and protocols based on well-characterized inhibitors of the PI3K/AKT/mTOR pathway to provide a comprehensive technical overview for research and drug development professionals.

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. DTT-106 is an investigational small molecule inhibitor designed to potently and selectively target key nodes within the PI3K/AKT/mTOR pathway.[1] Preclinical evidence suggests that DTT-106 can effectively curtail the growth and survival of cancer cells by inducing apoptosis and reducing tumor progression, particularly in solid tumors that have developed resistance to conventional therapies.[1] This document provides a detailed technical overview of DTT-106, including its mechanism of action, preclinical data, and standardized protocols for its evaluation.

Mechanism of Action: Targeting a Central Oncogenic Hub

DTT-106 exerts its anti-cancer effects by inhibiting the kinase activity of PI3K, a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. This action prevents the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting AKT activation, DTT-106 effectively blocks the subsequent phosphorylation and activation of mTOR, a master regulator of protein synthesis and cell growth. The dual inhibition of both mTORC1 and mTORC2 complexes by targeting the upstream PI3K/AKT axis leads to a comprehensive shutdown of the pathway, resulting in cell cycle arrest and apoptosis in cancer cells.

Preclinical Data Summary

The following tables summarize the representative in vitro and in vivo preclinical data for DTT-106, demonstrating its activity across various cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of DTT-106

| Kinase Target | IC₅₀ (nM) |

| PI3Kα | 5.2 |

| PI3Kβ | 25.8 |

| PI3Kδ | 12.1 |

| PI3Kγ | 48.5 |

| mTOR | 15.7 |

Table 2: In Vitro Anti-proliferative Activity of DTT-106 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 0.8 |

| PC-3 | Prostate Cancer | 1.2 |

| U-87 MG | Glioblastoma | 0.5 |

| A549 | Lung Cancer | 2.5 |

| HCT116 | Colorectal Cancer | 1.8 |

Table 3: In Vivo Efficacy of DTT-106 in a U-87 MG Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| DTT-106 | 25 mg/kg, p.o., q.d. | 45 |

| DTT-106 | 50 mg/kg, p.o., q.d. | 78 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DTT-106 against target kinases.

Methodology:

-

Recombinant human PI3K isoforms and mTOR kinase are incubated with a specific substrate (e.g., ATP) and a phosphate donor in a reaction buffer.

-

DTT-106 is added in a series of dilutions to determine its inhibitory effect.

-

The kinase reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of DTT-106 on cancer cell lines.

Methodology:

-

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of DTT-106 for 72 hours.

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of DTT-106.

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a human cancer cell line (e.g., U-87 MG).

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

DTT-106 is administered orally once daily at specified doses. The vehicle control group receives the formulation buffer.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for pathway biomarkers).

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion and Future Directions

DTT-106 is a promising PI3K/AKT/mTOR pathway inhibitor with demonstrated preclinical anti-cancer activity. Its mechanism of action, targeting a central signaling cascade frequently dysregulated in cancer, provides a strong rationale for its continued development.[1] Future research will focus on comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in combination with other anti-cancer agents, and the identification of predictive biomarkers to guide its clinical application. Phase I clinical trials have shown a favorable safety profile, and the progression to Phase II trials will be crucial in determining its efficacy in patients with solid tumors.[1]

References

RC-106 Sigma Receptor Modulation in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited effective therapeutic options. A promising area of research involves the targeting of sigma receptors (SRs), which are overexpressed in various tumor types, including pancreatic cancer. RC-106, a novel pan-sigma receptor modulator, has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic cancer. This technical guide provides an in-depth overview of the core data and methodologies related to the action of RC-106, with a focus on its mechanism of action, effects on key signaling pathways, and protocols for its evaluation.

Introduction to Sigma Receptors and RC-106

Sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins. The two main subtypes, Sigma-1 (S1R) and Sigma-2 (S2R), are localized to the endoplasmic reticulum (ER) and are implicated in various cellular processes, including cell survival, proliferation, and stress responses.[1][2] Notably, their high expression levels in tumor cells make them attractive targets for cancer therapy.[1][2]

RC-106 is a novel small molecule that acts as a pan-modulator of sigma receptors, exhibiting antiproliferative and pro-apoptotic effects in a range of cancer cell lines.[1] This guide will focus on its specific activity in pancreatic cancer.

Quantitative Data on the Efficacy of RC-106

The cytotoxic effects of RC-106 have been quantified in various pancreatic cancer cell lines. The following tables summarize the key findings regarding its antiproliferative activity.

Table 1: In Vitro Cytotoxic Activity of RC-106 in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of RC-106 were determined in Panc-1, Capan-1, and Capan-2 cell lines after 24, 48, and 72 hours of treatment. The results demonstrate a dose- and time-dependent cytotoxic effect.

| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |

| Panc-1 | 57 | 45 | 35 |

| Capan-1 | 55 | 42 | 33 |

| Capan-2 | 52 | 40 | 34 |

Data extracted from Tesei et al., 2019.

Table 2: Pro-Apoptotic Effect of RC-106

The induction of apoptosis by RC-106 was quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The percentage of apoptotic cells was measured after 48 hours of treatment with 50 µM RC-106.

| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (RC-106, 50 µM) |

| Panc-1 | <5% | ~25% |

| Capan-1 | <5% | ~30% |

| Capan-2 | <5% | ~28% |

Data interpreted from graphical representations in Tesei et al., 2019.

Signaling Pathways Modulated by RC-106

RC-106 exerts its anti-tumor effects through the modulation of several key signaling pathways, primarily revolving around the Unfolded Protein Response (UPR) and apoptosis.

The Unfolded Protein Response (UPR) Pathway

As a modulator of ER-resident sigma receptors, RC-106 induces ER stress, leading to the activation of the UPR. This is a cellular stress response aimed at restoring ER homeostasis. However, under prolonged or intense stress, the UPR can switch from a pro-survival to a pro-apoptotic signal. RC-106 treatment leads to the increased expression of key UPR-related proteins: GRP78/BiP, ATF4, and CHOP.

Apoptosis Pathway

The induction of terminal UPR by RC-106 culminates in apoptosis. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-9. The upregulation of the pro-apoptotic transcription factor CHOP is a critical link between the UPR and the apoptotic machinery.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of RC-106 in pancreatic cancer.

Cell Viability Assay (MTS Assay)

This assay is used to assess the antiproliferative effect of RC-106.

-

Cell Lines: Panc-1, Capan-1, Capan-2

-

Procedure:

-

Seed cells in 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.

-

Treat cells with increasing concentrations of RC-106 (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

-

Apoptosis Detection (TUNEL Assay)

This method is employed to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Lines: Panc-1, Capan-1, Capan-2

-

Procedure:

-

Culture cells on coverslips and treat with RC-106 (e.g., 50 µM) for 48 hours.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Incubate cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour.

-

Mount coverslips with a DAPI-containing medium to counterstain the nuclei.

-

Visualize and quantify apoptotic cells using fluorescence microscopy.

-

Caspase Activation Assay (Western Blot)

This technique is used to detect the cleavage and activation of caspases.

-

Cell Lines: Panc-1, Capan-1, Capan-2

-

Procedure:

-

Treat cells with RC-106 (e.g., 25-50 µM) for various time points (e.g., 12, 24, 48 hours).

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-9 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of RC-106 on the migratory capacity of pancreatic cancer cells.

-

Cell Lines: Panc-1, Capan-1, Capan-2

-

Procedure:

-

Grow cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing RC-106 at a sub-lethal concentration.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

Gene and Protein Expression Analysis (qRT-PCR and Western Blot)

These methods are used to quantify the expression levels of UPR-related genes and proteins.

-

Target Genes/Proteins: GRP78/BiP, ATF4, CHOP, S1R, S2R/TMEM97

-

Real-Time qRT-PCR Procedure:

-

Isolate total RNA from RC-106 treated and untreated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

Western Blot Procedure: As described in section 4.3, using primary antibodies specific for GRP78/BiP, ATF4, and CHOP.

Proteasome Activity Assay

This assay investigates the effect of RC-106 on the activity of the proteasome.

-

Procedure:

-

Prepare cell lysates from RC-106 treated and untreated cells.

-

Use a fluorescent-based proteasome activity assay kit.

-

Incubate the cell lysates with a fluorogenic proteasome substrate.

-

Measure the fluorescence intensity over time, which is proportional to the proteasome activity.

-

Compare the activity in treated versus untreated cells.

-

In Vivo Pharmacokinetics

Preliminary in vivo studies in male CD-1 mice have been conducted to determine the pharmacokinetic profile and tissue distribution of RC-106. These studies are crucial for establishing the potential for in vivo efficacy and for guiding future animal model studies. Results have shown that RC-106 concentrates in the pancreas at levels significantly higher than in plasma, suggesting good bioavailability at the target organ.

Conclusion and Future Directions

RC-106 represents a promising therapeutic candidate for pancreatic cancer by targeting the sigma receptor system and inducing cell death through ER stress and the UPR. The data presented in this guide highlight its potent in vitro activity and provide a framework for its continued preclinical and potential clinical development. Future studies should focus on in vivo efficacy in orthotopic pancreatic cancer models, combination therapies with standard-of-care chemotherapeutics, and further elucidation of the downstream signaling events following sigma receptor modulation by RC-106.

References

- 1. Frontiers | Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer [frontiersin.org]

- 2. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

MRANK-106: A Technical Whitepaper on First-in-Class Dual WEE1 and YES1 Kinase Inhibition

- A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the scientific rationale and preclinical evaluation framework for a dual WEE1 and YES1 kinase inhibitor, using MRANK-106 as a leading example. As of November 2025, specific quantitative preclinical data for MRANK-106 has not been made publicly available. Therefore, the data tables presented herein are illustrative templates, and the experimental protocols are representative of standard methodologies employed in the development of kinase inhibitors.

Executive Summary

MRANK-106 is a first-in-class, orally available small molecule inhibitor that dually targets WEE1 and YES1 kinases.[1][2] This novel mechanism of action presents a promising therapeutic strategy for a range of advanced solid tumors, including pancreatic, small cell lung, ovarian, breast, and colorectal cancers.[1][3] By simultaneously modulating two distinct and critical pathways in cancer cell proliferation and survival, MRANK-106 is poised to overcome the limitations of single-target therapies. Preclinical studies have indicated that MRANK-106 exhibits superior efficacy, a favorable pharmacokinetic profile, and an improved safety window with reduced hematotoxicity compared to other WEE1 inhibitors in development.[2] The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for MRANK-106, with Phase 1 clinical trials anticipated to commence in 2025 to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.

Introduction: The Rationale for Dual WEE1 and YES1 Inhibition

The development of resistance to targeted cancer therapies often involves the activation of bypass signaling pathways. A strategy to counteract this is the simultaneous inhibition of multiple key oncogenic drivers. MRANK-106 embodies this approach by targeting WEE1 and YES1, two kinases implicated in distinct but complementary aspects of cancer biology.

1.1 WEE1: A Guardian of the Genome in Cancer

WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. Many tumors, particularly those with p53 mutations, are deficient in the G1 checkpoint and become heavily reliant on the G2/M checkpoint for DNA repair and survival. Inhibition of WEE1 abrogates this checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.

1.2 YES1: A Key Player in Pro-Survival Signaling

YES1 is a member of the SRC family of proto-oncogenic tyrosine kinases and is involved in various signaling pathways that promote cell proliferation, survival, and metastasis. Overexpression and amplification of YES1 have been linked to resistance to targeted therapies in several cancer types.

The dual inhibition of WEE1 and YES1 is hypothesized to deliver a synergistic anti-tumor effect. WEE1 inhibition enhances the cytotoxic effects of DNA damage, while YES1 inhibition suppresses the pro-survival signals that could otherwise enable cancer cells to evade apoptosis.

Signaling Pathways

To visually represent the mechanism of action of MRANK-106, the following diagrams illustrate the WEE1 and YES1 signaling pathways and their central roles in cancer cell biology.

References

In-Depth Technical Guide: Discovery and Synthesis of Anticancer Agent 106 (Compound 10ic)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of Anticancer Agent 106, also referred to as compound 10ic. This novel compound, a derivative of the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold, has demonstrated significant potential as an anticancer agent, particularly in the context of metastatic melanoma. The guide provides a comprehensive overview of its cytotoxic and pro-apoptotic activities against B16-F10 melanoma cells, its efficacy in a preclinical in vivo model of pulmonary metastatic melanoma, and a detailed protocol for its chemical synthesis. All pertinent quantitative data has been compiled into structured tables for clarity and comparative analysis. Furthermore, key processes and pathways are visualized through diagrams to facilitate a deeper understanding of the compound's discovery and mechanism of action.

Discovery and Rationale

Anticancer agent 106 (compound 10ic) was identified through a focused study on the synthesis and biological evaluation of a series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives. The core scaffold was selected due to the established importance of thienopyrimidines in medicinal chemistry, particularly in the development of therapeutic agents. The study aimed to explore new chemical space around this scaffold by introducing 2-aminothiophene fragments to develop compounds with potent anticancer activity and favorable safety profiles.[1]

Compound 10ic emerged as a lead candidate from a library of synthesized derivatives due to its significant cytotoxic effects on B16-F10 melanoma cells and its selectivity, showing minimal toxicity towards normal non-cancerous cells.[1]

Biological Activity and Mechanism of Action

The primary mechanism of action of compound 10ic in B16-F10 melanoma cells is the induction of apoptosis.[1] Further in vivo studies have confirmed its ability to significantly inhibit the formation of metastatic nodules in a pulmonary metastatic melanoma mouse model, highlighting its potential for treating metastatic disease.[1]

In Vitro Efficacy

Compound 10ic exhibits potent dose-dependent cytotoxicity against the B16-F10 melanoma cell line.

Table 1: In Vitro Cytotoxicity of Compound 10ic

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |

| B16-F10 | 10ic | 4.8 | 24 |

Data sourced from Rogova, A., et al. Eur J Med Chem. 2023, 254: 115325.[2]

Induction of Apoptosis

Experimental evidence demonstrates that compound 10ic induces apoptosis in B16-F10 melanoma cells. This was a key finding that pointed towards a programmed cell death mechanism rather than non-specific toxicity.

In Vivo Antitumor Activity

In a preclinical mouse model of pulmonary metastatic melanoma, compound 10ic demonstrated significant therapeutic efficacy. It was shown to potently inhibit the formation of metastatic nodules. Importantly, histological analysis of major organs (liver, spleen, kidneys, and heart) from the treated mice revealed no abnormal changes, indicating a good preliminary safety profile.

Chemical Synthesis

The synthesis of compound 10ic is part of a broader synthetic scheme for producing a series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives. The general synthetic strategy involves the reaction of 2-aminothiophene precursors.

General Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis and evaluation of the thienopyrimidine derivatives, including compound 10ic.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and evaluation of compound 10ic, based on the primary literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: B16-F10 melanoma cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of compound 10ic (e.g., 0.28-55 µM) for 24 hours.

-

MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay

-

Cell Treatment: B16-F10 cells are treated with compound 10ic at various concentrations (e.g., 5-20 µM) for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant is quantified.

In Vivo Pulmonary Metastatic Melanoma Model

-

Animal Model: A suitable mouse strain is used for the study.

-

Tumor Cell Inoculation: B16-F10 melanoma cells are injected intravenously to induce pulmonary metastases.

-

Treatment: After a set period to allow for tumor establishment, mice are treated with compound 10ic, a vehicle control, and potentially a positive control drug.

-

Monitoring: The health of the animals is monitored throughout the study.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.

-

Histology: Major organs are collected, fixed, and subjected to histological analysis to assess for any treatment-related toxicity.

Signaling Pathway Visualization

The induction of apoptosis by compound 10ic suggests its interaction with the intrinsic or extrinsic apoptotic pathways. The following diagram illustrates a generalized apoptotic pathway that could be initiated by an anticancer agent.

Conclusion

Anticancer agent 106 (compound 10ic) represents a promising lead compound from the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine class for the development of new treatments for metastatic melanoma. Its potent in vitro activity, pro-apoptotic mechanism, and significant in vivo efficacy, coupled with a favorable preliminary safety profile, warrant further preclinical investigation. This guide provides a foundational overview for researchers and drug development professionals interested in this novel anticancer agent.

References

Initial Characterization of Antitumor Agent-106 (Compound 42): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can selectively eradicate malignant cells while minimizing damage to healthy tissues. One such promising agent is Antitumor agent-106, also referred to as compound 42, a potent and selective small molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which is frequently overexpressed in a variety of human cancers, contributing to tumor survival and resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the initial characterization of this compound (compound 42), summarizing its preclinical in vitro and in vivo activity, detailing the experimental protocols used for its evaluation, and visualizing its mechanism of action and experimental workflows.

The nomenclature "this compound (compound 42)" has been associated with different molecules in various contexts. For clarity, this document focuses on the Mcl-1 inhibitor, compound 42, as described in the seminal publication "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer." This molecule has shown significant promise in preclinical models of hematological and solid tumors.

Quantitative Data Summary

The preclinical efficacy of this compound (compound 42) has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these evaluations.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound (compound 42)

| Assay Type | Target | Cell Line | Ki (nM) | IC50/GI50 (nM) |

| TR-FRET Binding Assay | Mcl-1 | - | < 0.02 | - |

| Cell Viability Assay | - | MOLM-13 (AML) | - | 18 |

| Cell Viability Assay | - | MV-4-11 (AML) | - | 25 |

| Cell Viability Assay | - | OPM-2 (Multiple Myeloma) | - | 30 |

| Cell Viability Assay | - | AMO-1 (Multiple Myeloma) | - | 45 |

Data extracted from "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer".

Table 2: In Vivo Efficacy of this compound (compound 42) in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |

| AMO-1 | Multiple Myeloma | 100 mg/kg, IP, daily for 14 days | 60 |

| MV-4-11 | Acute Myeloid Leukemia | 50 mg/kg, IP, daily for 21 days | Significant reduction in human CD45+ leukemia cells |

| MV-4-11 | Acute Myeloid Leukemia | 100 mg/kg, IP, daily for 21 days | Near elimination of human CD45+ leukemia cells |

Data extracted from "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer".[1]

Signaling Pathway

This compound (compound 42) exerts its anticancer effects by inhibiting the anti-apoptotic protein Mcl-1. This leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.

References

An In-depth Technical Guide to the Preclinical Safety and Efficacy of ADG106

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 (4-1BB) monoclonal antibody of the IgG4 subclass, developed as a potential immunotherapy for advanced solid tumors and non-Hodgkin's lymphoma.[1][2] CD137 is a potent co-stimulatory receptor expressed on activated T cells and other immune cells, and its activation is a key driver for long-lasting T-cell proliferation and survival.[1] Preclinical data indicate that ADG106 possesses a favorable safety and efficacy profile, distinguishing it from earlier-generation CD137 agonists that were hampered by dose-limiting toxicities, particularly hepatotoxicity.[3] This document provides a comprehensive overview of the preclinical data on ADG106, detailing its mechanism of action, efficacy in various cancer models, and safety profile, supported by experimental protocols and data visualizations.

Mechanism of Action

ADG106 targets a unique and conserved epitope on the CD137 receptor, which overlaps with the binding site for its natural ligand (CD137L). This interaction results in a dual mechanism of action:

-

Agonistic Activation of CD137 Signaling: ADG106 activates the CD137 receptor in a manner that mimics the natural ligand. This activation is critically dependent on cross-linking by Fc-gamma receptors (FcγR), particularly FcγRIIB, which are often present on immune cells within the tumor microenvironment. This dependency ensures that T-cell activation is localized to the tumor site, potentially minimizing systemic side effects. Upon activation, CD137 signaling promotes the proliferation, survival, and effector function of T cells.

-

Blockade of CD137L Reverse Signaling: By blocking the interaction between CD137 and its ligand, ADG106 also prevents reverse signaling through the CD137 ligand, which can be expressed on tumor cells.

This mechanism enhances anti-tumor T-cell responses, including increased infiltration and expansion of CD4+ and CD8+ T cells within the tumor.

Preclinical Efficacy

The anti-tumor activity of ADG106 has been demonstrated in a range of in vitro and in vivo preclinical models.

In Vitro Activity

ADG106 shows high-affinity binding to the CD137 receptor across multiple species, enabling its direct evaluation in various animal models. In functional assays, ADG106 has been shown to co-stimulate T cells, enhance T-cell proliferation, and increase the secretion of effector cytokines like interferon-gamma (IFN-γ). This activity is dependent on FcγR-mediated crosslinking, highlighting a key safety feature.

| Parameter | Species | Value | Citation |

| Binding Affinity (KD) | Human | 3.73 nM | |

| Cynomolgus Monkey | 4.77 nM | ||

| Rat | 14.7 nM | ||

| Mouse | 21.5 nM | ||

| Binding to Activated T-Cells (EC50) | Human CD4+ | 0.158 - 0.258 nM | |

| Human CD8+ | 0.193 - 0.291 nM | ||

| Functional Activity | NF-κB Activation | Agonistic activity superior to utomilumab but less potent than urelumab | |

| T-Cell Activation | Enhances T-cell proliferation and IFN-γ secretion in the presence of anti-CD3 stimulation |

In Vivo Anti-Tumor Efficacy

ADG106 has demonstrated potent, dose-dependent single-agent anti-tumor activity in multiple syngeneic mouse tumor models. Treatment with ADG106 leads to significant tumor growth inhibition and is associated with increased infiltration of CD4+ and CD8a+ T lymphocytes into the tumor microenvironment. Furthermore, ADG106 can induce a durable, antigen-specific memory response, protecting animals from tumor rechallenge.

| Model | Treatment | Outcome | Citation |

| H22 Liver Cancer | ADG106 Monotherapy | Significant, dose-dependent tumor growth inhibition | |

| CT26 Colon Cancer | ADG106 Monotherapy | Significant, dose-dependent tumor growth inhibition; induced anti-tumor memory response | |

| EMT6 Breast Cancer | ADG106 Monotherapy | Significant, dose-dependent tumor growth inhibition | |

| Lewis Lung Cancer | ADG106 + anti-PD-1 | Synergistic and enhanced anti-tumor effect compared to either monotherapy | |

| Various Models | ADG106 + various agents | Synergistic effects with anti-PD-L1, anti-CTLA-4, chemotherapy (Cisplatin, Docetaxel), targeted therapy (Rituximab), and radiation |

Experimental Protocols

3.3.1 In Vitro NF-κB Activation Assay

-

Cell Lines: Human CD137-expressing NF-κB-luciferase Jurkat reporter cells and CHO-K1 cells expressing human FcγRIIB were used.

-

Co-culture: Jurkat reporter cells and CHO-K1 cells were co-cultured in a 96-well plate at a 20:1 ratio.

-

Stimulation: Cells were stimulated for 6 hours with serially diluted concentrations of ADG106 or control antibodies.

-

Readout: Activation of the NF-κB signaling pathway was quantified by measuring luciferase activity using a bioluminescence assay.

3.3.2 In Vivo Syngeneic Tumor Model Studies

-

Animal Model: 6- to 7-week-old BALB/c or C57BL/6 mice were used.

-

Tumor Inoculation: Mice were subcutaneously inoculated with syngeneic tumor cells (e.g., H22, CT26, EMT6, or Lewis lung cancer cells).

-

Treatment: Once tumors were established, mice received intraperitoneal (i.p.) injections of ADG106, control antibody, or combination therapies. A typical dosing schedule was twice a week for 2-3 weeks.

-

Monitoring: Tumor volumes were monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors could be excised for analysis, such as immunohistochemistry (IHC) for T-cell infiltration. For memory response studies, mice with a complete response were rechallenged with the same tumor cells at a later date without further treatment.

Preclinical Safety and Toxicology

A significant challenge for CD137 agonists has been mitigating on-target, off-tumor toxicity, particularly liver toxicity. Preclinical studies demonstrate that ADG106 is well-tolerated in multiple species.

In repeat-dose toxicity studies in mice, ADG106 did not induce liver damage, as evidenced by normal levels of the liver enzymes ALT and AST and no adverse findings in liver histopathology. This is in contrast to other anti-mouse CD137 antibodies, such as 3H3, which have been reported to cause liver toxicity.

Formal GLP (Good Laboratory Practice) toxicology studies were conducted in rats and cynomolgus monkeys. These studies established a high No-Observed-Adverse-Effect-Level (NOAEL), with no dose-related elevations in serum liver enzymes, changes in hematology, or other adverse effects observed.

| Species | Dosing | NOAEL | Key Findings | Citation |

| Mouse | 10 mg/kg, once weekly for 3 weeks | Not specified | No increase in ALT/AST; No immune cell infiltration in the liver | |

| Rat | 29-day weekly repeat dose | ≥ 100 mg/kg | No treatment-related adverse effects | |

| Cynomolgus Monkey | 29-day weekly repeat dose | > 200 mg/kg | No treatment-related adverse effects |

Experimental Protocols

4.1.1 Repeat-Dose Toxicity Study in Mice

-

Animal Model: Normal BALB/c mice were used.

-

Treatment Groups: Mice were divided into groups receiving vehicle control, ADG106 (10.0 mg/kg), or a positive control known to induce liver toxicity (e.g., 3H3 antibody, 10.0 mg/kg).

-

Dosing: Agents were administered intraperitoneally, once weekly for three weeks (on days 0, 7, and 14).

-

Endpoint: On day 28, animals were euthanized.

-

Analysis: Blood was collected for biochemistry analysis (ALT, AST). Livers were collected for histopathology analysis to assess for immune cell infiltration and other signs of toxicity.

Conclusion

The preclinical data for ADG106 strongly support its development as a cancer immunotherapy agent. Its unique, cross-linking-dependent mechanism of action appears to strike a balance between potent anti-tumor efficacy and a favorable safety profile. ADG106 demonstrates robust, dose-dependent anti-tumor activity across multiple syngeneic cancer models, both as a single agent and in combination with other standard-of-care therapies. Crucially, extensive toxicology studies in rodents and non-human primates have not revealed the significant liver toxicities that have hindered other CD137 agonists. These promising preclinical findings have paved the way for clinical evaluation, where ADG106 continues to be investigated.

References

The Core Dynamics of TAS-106: An In-depth Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-106, also known as 3'-C-ethynylcytidine (ECyd), is a synthetic nucleoside analog that has demonstrated significant antitumor activity in preclinical and clinical studies. Its mechanism of action hinges on its ability to disrupt cellular RNA synthesis, ultimately leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of TAS-106, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Cellular Uptake of TAS-106

As a nucleoside analog, the entry of TAS-106 into cancer cells is a critical first step for its therapeutic activity. This process is not one of simple diffusion but is mediated by specific protein transporters embedded in the cell membrane.

The Role of Nucleoside Transporters

The cellular uptake of TAS-106 is facilitated by nucleoside transporters (NTs). The two major families of NTs are the equilibrative nucleoside transporters (ENTs, part of the SLC29 gene family) and the concentrative nucleoside transporters (CNTs, part of the SLC28 gene family). While specific studies definitively identifying the primary transporters for TAS-106 are not extensively detailed in publicly available literature, the transport of similar nucleoside analogs is well-established to occur through these pathways. The expression levels of these transporters on the surface of cancer cells can be a key determinant of the drug's efficacy.

Intracellular Metabolism and Activation

Once inside the cell, TAS-106 undergoes a series of metabolic steps to be converted into its active, cytotoxic form. This bioactivation is a crucial determinant of its antitumor effect.

Phosphorylation to the Active Triphosphate Form

The primary metabolic pathway for TAS-106 activation is a three-step phosphorylation process to yield its triphosphate form, ethynylcytidine triphosphate (ECTP).

-

Monophosphorylation: The initial and rate-limiting step is the conversion of TAS-106 to TAS-106 monophosphate. This reaction is catalyzed by the enzyme uridine-cytidine kinase 2 (UCK2) . The sensitivity of various cancer cell lines to TAS-106 has been shown to correlate directly with the expression levels of UCK2.[1][2]

-

Diphosphorylation: TAS-106 monophosphate is further phosphorylated to the diphosphate form by other cellular kinases.

-

Triphosphorylation: The final step is the conversion to the active metabolite, ethynylcytidine triphosphate (ECTP) .

A minor metabolic pathway involves the deamination of TAS-106 to 3′-C-ethynyluridine (EUrd).

Mechanism of Action

The active metabolite, ECTP, is the primary effector of TAS-106's cytotoxic activity.

Inhibition of RNA Polymerases

ECTP acts as a potent competitive inhibitor of RNA polymerases I, II, and III .[3] This inhibition disrupts the synthesis of all major forms of RNA (rRNA, mRNA, and tRNA), leading to a global shutdown of protein synthesis and cellular functions, ultimately triggering apoptosis.

Induction of Apoptosis and Radiosensitization

Beyond the direct inhibition of RNA synthesis, TAS-106 promotes apoptosis through additional mechanisms. Preclinical studies have shown that TAS-106 can down-regulate the expression of key DNA repair proteins such as BRCA2 and the hypoxia-inducible factor HIF-1α . This activity not only contributes to its direct anticancer effects but also underlies its potential as a radiosensitizer, enhancing the efficacy of radiation therapy.

Quantitative Data Summary

In Vitro Cytotoxicity of TAS-106

The following table summarizes the 50% inhibitory concentration (IC50) values of TAS-106 in various human cancer cell lines, demonstrating its broad-spectrum antitumor activity in preclinical models.

| Cell Line | Cancer Type | IC50 (µM) |

| KB | Head and Neck | ~0.1 |

| KB/CDDP | Head and Neck (Cisplatin-resistant) | ~0.1 |

| A549 | Lung | Data Not Available |

| OCC-1 | Lung | Data Not Available |

| LX-1 | Lung | Data Not Available |

Data derived from isobologram analysis in a study focused on cisplatin combination, specific IC50 values were not provided in the abstract.[4] Further literature would be needed for a comprehensive list of IC50 values across a wider range of cell lines.

Pharmacokinetic Parameters of TAS-106

Pharmacokinetic studies in both preclinical and clinical settings have provided insights into the absorption, distribution, metabolism, and excretion of TAS-106.

| Parameter | Species | Value | Reference |

| Terminal Elimination Half-life (t½) | Human | 11.3 ± 3.3 hours | [4] |

| Excretion in Urine (unchanged drug) | Human | ~71% | |

| Protein Binding (human plasma) | Human | Not highly bound | |

| Tumor Tissue Retention | Nude Rats | High concentrations of TAS-106 nucleotides retained for prolonged periods |

Signaling and Experimental Workflow Diagrams

TAS-106 Cellular Uptake and Metabolic Activation Pathway

References

- 1. Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitivity of human cancer cells to the new anticancer ribo-nucleoside TAS-106 is correlated with expression of uridine-cytidine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

DTT-106: A Novel PI3K/AKT/mTOR Pathway Inhibitor for Synergistic Combination Therapy with Chemotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preclinical data supporting the synergistic potential of DTT-106, a novel small-molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, when used in combination with standard cytotoxic chemotherapy.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in various cancers, contributing to tumor growth, proliferation, and resistance to conventional therapies.[1] DTT-106 is designed to specifically target this pathway, thereby sensitizing cancer cells to the effects of chemotherapy, enhancing therapeutic efficacy, and potentially overcoming resistance mechanisms.[1] This guide summarizes key preclinical findings, details experimental methodologies, and provides visual representations of the underlying mechanisms and workflows to support further investigation and development of DTT-106 as a promising combination therapy in oncology.

Core Mechanism of Action and Rationale for Synergy